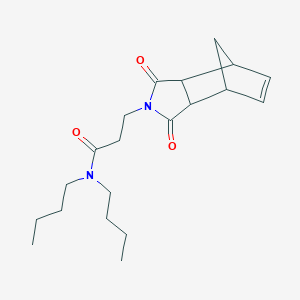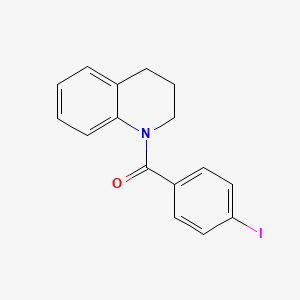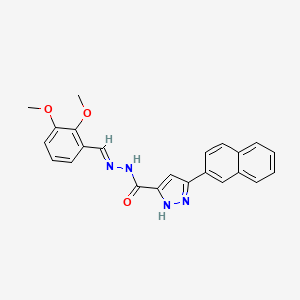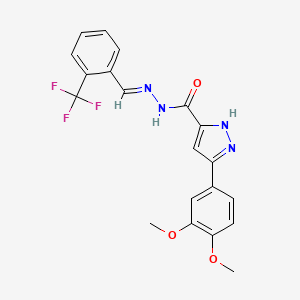![molecular formula C21H19N3O3 B11684010 4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl propanoate](/img/structure/B11684010.png)
4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Propanoate Ester: The final step involves esterification of the intermediate compound with propanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties . This compound may be explored for similar activities, particularly due to the presence of the cyano and methoxy groups, which can enhance biological activity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE is likely related to its interaction with biological macromolecules. The benzimidazole moiety can bind to nucleic acids and proteins, potentially disrupting their function. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(6-Methyl-1H-benzimidazol-2-yl)acetonitrile: A similar compound with a cyano group, used in various chemical syntheses.
2-Methoxyphenyl derivatives: Compounds with similar functional groups, used in medicinal chemistry.
Uniqueness
The uniqueness of 4-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE lies in its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the benzimidazole moiety, cyano group, and methoxy group allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C21H19N3O3/c1-4-20(25)27-18-8-6-14(11-19(18)26-3)10-15(12-22)21-23-16-7-5-13(2)9-17(16)24-21/h5-11H,4H2,1-3H3,(H,23,24)/b15-10+ |
InChI Key |
SKAXZSLQRTYCPJ-XNTDXEJSSA-N |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=C3)C)OC |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-butyl-2-methyl-5-[(phenylacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11683937.png)

![3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B11683950.png)


![Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683962.png)
![2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11683964.png)
![1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B11683966.png)



![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11683990.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11684001.png)

